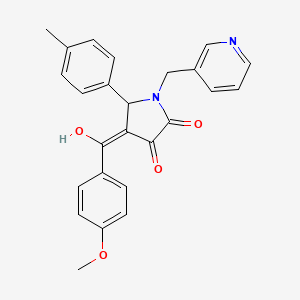

3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known as TOSLAB 804287, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.42 g/mol

- CAS Number : 8343011

The compound features a pyrrolone core with various substituents that enhance its biological activity. The presence of methoxy and pyridine groups is particularly notable for their roles in modulating biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrrolones exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines, showing promising results:

These values suggest that the compound possesses potent antiproliferative activity, comparable to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death. Molecular dynamics simulations indicate that the compound interacts hydrophobically with target proteins, enhancing its efficacy against malignancies .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate that it could inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

A study involving rodent models of neurodegeneration demonstrated that administration of the compound resulted in:

- Reduced markers of oxidative stress.

- Improved cognitive function as assessed by behavioral tests.

This suggests potential applications for treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Pyridine Ring : Enhances solubility and biological interaction.

- Methoxy Group : Increases lipophilicity and may improve cell membrane permeability.

- Pyrrolone Core : Essential for maintaining the structural integrity necessary for biological activity.

Research indicates that modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound belongs to the class of pyrrole derivatives, which are known for their broad spectrum of biological activities. Research indicates that derivatives of pyrrole can exhibit:

- Anticancer Activity : Studies have shown that pyrrole-based compounds can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancers. For instance, preliminary cell-based assays demonstrated that specific pyrrole derivatives led to significant reductions in cell viability among cancerous cells .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. Molecular docking studies suggest that the compound interacts effectively with these enzymes, indicating potential as an anti-inflammatory agent .

- Antimicrobial Effects : Some studies have highlighted the antimicrobial properties of pyrrole derivatives, suggesting their potential use in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrole ring can significantly influence biological activity. For example:

| Substituent | Biological Activity |

|---|---|

| Methoxy group | Enhances anticancer activity |

| Pyridine moiety | Increases enzyme inhibition |

| Hydroxy group | Contributes to anti-inflammatory effects |

Research has shown that modifications to the methoxy and hydroxy groups can enhance both solubility and bioactivity .

Synthetic Applications

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves several steps that can be optimized for efficiency:

- One-Pot Reactions : Recent advancements in synthetic methodologies have allowed for one-pot reactions that streamline the production of pyrrole derivatives without compromising yield or purity .

- Functionalization Strategies : Techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the pyrrole core, expanding its utility in drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Case Study 1 : A study conducted on a series of pyrrole derivatives demonstrated a marked improvement in anticancer activity when comparing compounds with different substituents. The study found that compounds with a methoxy group at the para position exhibited superior efficacy against breast cancer cell lines compared to their unsubstituted counterparts .

- Case Study 2 : In another investigation focusing on anti-inflammatory properties, a derivative similar to this compound was shown to significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Propriétés

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-16-5-7-18(8-6-16)22-21(23(28)19-9-11-20(31-2)12-10-19)24(29)25(30)27(22)15-17-4-3-13-26-14-17/h3-14,22,28H,15H2,1-2H3/b23-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREMDRLFSQCNTF-XTQSDGFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.